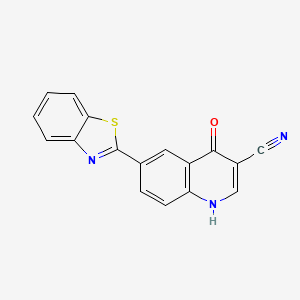

6-(2-Benzothiazolyl)-1,4-dihydro-4-oxo-3-quinolinecarbonitrile

Description

Properties

Molecular Formula |

C17H9N3OS |

|---|---|

Molecular Weight |

303.3 g/mol |

IUPAC Name |

6-(1,3-benzothiazol-2-yl)-4-oxo-1H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C17H9N3OS/c18-8-11-9-19-13-6-5-10(7-12(13)16(11)21)17-20-14-3-1-2-4-15(14)22-17/h1-7,9H,(H,19,21) |

InChI Key |

DECCFZFJQWUNKN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C3)NC=C(C4=O)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarbonitrile, 6-(2-benzothiazolyl)-1,4-dihydro-4-oxo- typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzothiazole with a suitable quinoline derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of 3-Quinolinecarbonitrile, 6-(2-benzothiazolyl)-1,4-dihydro-4-oxo- may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Quality control measures, including spectroscopic analysis and chromatography, are employed to verify the identity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarbonitrile, 6-(2-benzothiazolyl)-1,4-dihydro-4-oxo- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzothiazole or quinoline rings are modified.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield quinoline N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-Quinolinecarbonitrile, 6-(2-benzothiazolyl)-1,4-dihydro-4-oxo- has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 6-(2-benzothiazolyl)-1,4-dihydro-4-oxo- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

6-Nitro-4-oxo-1,4-dihydro-3-quinolinecarbonitrile

This compound shares the 1,4-dihydro-4-oxo-3-quinolinecarbonitrile backbone but substitutes the benzothiazolyl group at position 6 with a nitro (-NO₂) group. Key differences include:

- Molecular Weight : The nitro derivative (C₁₀H₅N₃O₃) has a lower molecular weight (~231.17 g/mol) compared to the benzothiazolyl analog (~311.34 g/mol, estimated).

- Electronic Effects : The electron-withdrawing nitro group may reduce aromaticity and alter solubility compared to the electron-rich benzothiazolyl moiety.

2-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

This structurally complex analog (C₂₈H₂₈N₆O₃, MW 496.56 g/mol) includes a hexahydroquinoline framework with multiple substituents, such as a triazolyl group and a benzyloxy-methoxyphenyl chain.

Functional Analogs in Fluorescence

Benzothiazole-containing fluorescent dyes, such as BC15 and Coumarin 6 (BC6) , highlight the role of the benzothiazolyl group in enhancing fluorescence. Key comparisons include:

The target compound’s quinoline core may shift excitation/emission wavelengths compared to coumarin-based dyes, but direct spectral data are unavailable.

Pharmacological Potential

Benzothiazole derivatives, such as 2HA-Co and 2HA-Cu (metal complexes), demonstrate anti-cancer activity against pancreatic carcinoma . While the target compound lacks metal coordination sites, its benzothiazolyl group could contribute to DNA intercalation or enzyme inhibition.

Data Tables

Table 1: Structural and Functional Comparison of Key Compounds

Notes

Contradictions: The target compound’s quinoline core differs from coumarin-based fluorescent dyes (e.g., BC15), which may limit direct functional parallels .

Gaps in Evidence: No explicit data on the target compound’s fluorescence, solubility, or bioactivity are provided, requiring extrapolation from analogs.

Structural Flexibility: Substitution patterns (e.g., benzothiazolyl vs.

Biological Activity

The compound 6-(2-Benzothiazolyl)-1,4-dihydro-4-oxo-3-quinolinecarbonitrile is a member of the quinoline family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNSO

- Molecular Weight : 232.28 g/mol

- CAS Number : 52980-28-6

This compound features a benzothiazole ring fused with a quinoline structure, contributing to its unique biological properties.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. A study reported that derivatives of benzothiazole possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures showed effectiveness comparable to known antibiotics like norfloxacin .

| Compound | Activity | Target Organisms |

|---|---|---|

| This compound | Antibacterial | Gram-positive and Gram-negative bacteria |

| Norfloxacin | Antibacterial | Various bacterial strains |

Antidiabetic Activity

Another area of interest is the potential antidiabetic activity of this compound. Benzothiazole derivatives have been identified as aldose reductase inhibitors, which play a role in the management of diabetic complications. The inhibition of aldose reductase can prevent sorbitol accumulation in tissues, thereby mitigating diabetic neuropathy and other complications .

The biological activity of This compound is attributed to its ability to interact with various biological targets:

- Aldose Reductase Inhibition : The compound has shown potential in inhibiting aldose reductase, which is crucial in glucose metabolism. This inhibition helps in reducing the conversion of glucose to sorbitol, thereby preventing osmotic damage in diabetic tissues .

- Antimicrobial Mechanism : The antibacterial action may involve interference with bacterial DNA synthesis or cell wall integrity, similar to other quinolone-based antibiotics .

Case Studies

Several studies have investigated the biological effects of benzothiazole derivatives:

- Study on Antimicrobial Effects : A series of experiments demonstrated that compounds with the benzothiazole moiety exhibited significant bactericidal activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within a range that indicates strong antibacterial properties .

- Diabetes Management Research : In animal models, benzothiazole derivatives were tested for their efficacy in reducing sorbitol levels in diabetic rats. Results indicated a significant decrease in sorbitol accumulation when treated with these compounds compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.